molecular formula C22H25N3O B12593195 1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea CAS No. 608516-04-7

1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea

Cat. No.: B12593195
CAS No.: 608516-04-7
M. Wt: 347.5 g/mol
InChI Key: ZTEQQXUKAPWZKO-UHFFFAOYSA-N
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Description

1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butylphenyl group attached to an ethyl chain, which is further connected to an isoquinolinylurea moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-tert-butylphenyl ethylamine. This intermediate is then reacted with isoquinoline-5-carbonyl chloride under controlled conditions to form the desired urea derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques such as recrystallization and chromatography for purification .

Chemical Reactions Analysis

1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents like bromine or nitric acid, leading to the formation of substituted derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Scientific Research Applications

1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea has found applications in various scientific research areas:

Mechanism of Action

The mechanism of action of 1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular docking studies .

Comparison with Similar Compounds

When compared to similar compounds, 1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea stands out due to its unique combination of functional groups. Similar compounds include:

Properties

CAS No.

608516-04-7

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

1-[2-(4-tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea

InChI

InChI=1S/C22H25N3O/c1-22(2,3)18-9-7-16(8-10-18)11-14-24-21(26)25-20-6-4-5-17-15-23-13-12-19(17)20/h4-10,12-13,15H,11,14H2,1-3H3,(H2,24,25,26)

InChI Key

ZTEQQXUKAPWZKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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